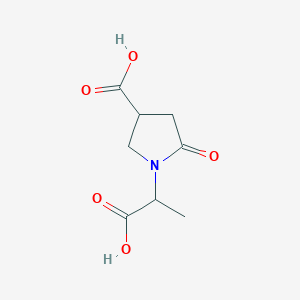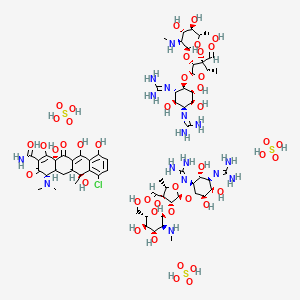
3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide
Descripción general
Descripción
3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide is an organic compound belonging to the class of amides. It is a white solid that is soluble in water and alcohols. This compound has a wide range of applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of crystal structures of benzamide derivatives, including compounds similar to 3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide, reveals insights into their molecular conformation and interactions. Suchetan et al. (2016) examined the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, noting that the dihedral angles between benzene rings in these compounds vary significantly, which could influence their reactivity and potential applications in scientific research (Suchetan et al., 2016).
Synthesis and Characterization of Complexes
Binzet et al. (2009) synthesized and characterized complexes of 4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives with Ni(II) and Cu(II), which were analyzed using various spectroscopic techniques. This work highlights the potential for creating metal-organic frameworks or catalytic complexes using halogenated benzamide derivatives (Binzet et al., 2009).
Disorder and Polymorphism
Chopra and Row (2008) discovered that concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide is induced by disorder within the crystal structure. This finding is significant for understanding the solid-state properties of similar compounds and their implications for drug formulation and material science applications (Chopra & Row, 2008).
Reactivity and Synthesis Routes
Mills and Snieckus (1984) explored the reactivity of silylated benzamides in synthesis reactions, which could provide a basis for developing novel synthetic routes involving 3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide (Mills & Snieckus, 1984).
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide is not clear as it is primarily used for research purposes. It’s important to note that the mechanism of action of a compound depends on its intended use, which in this case is not specified.
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-4-fluoro-N-(2-fluoroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c10-7-5-6(1-2-8(7)12)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURYJCBIXPXMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCF)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1449359.png)
![1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1449360.png)

![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate](/img/structure/B1449364.png)




![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1449373.png)



![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)